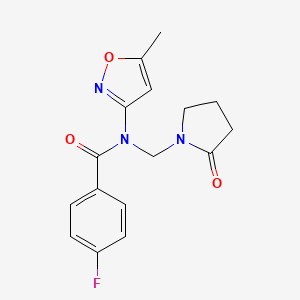

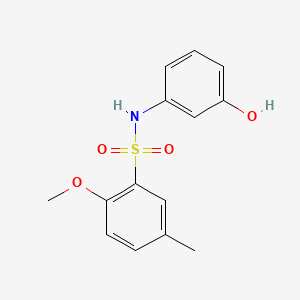

![molecular formula C12H13N3O B2547790 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2198959-67-8](/img/structure/B2547790.png)

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

A significant area of application for 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol derivatives is in the design and synthesis of cyclin-dependent kinase (CDK) inhibitors. These compounds have shown very low nanomolar inhibition values against CDKs, crucial for cancer therapy due to the role of CDKs in cell cycle regulation. For instance, a study reported the synthesis of second-generation CDK inhibitors, demonstrating potent inhibition of CDK2, a critical enzyme in cell cycle regulation, with an IC50 of 0.7 nM (McIntyre et al., 2010). This inhibition is indicative of the therapeutic potential of these compounds in cancer treatment.

Antitumor Activity

Another derivative, 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), was identified with potent antiproliferative activity. It disturbed microtubule formation at the centrosomes and showed dose-dependent inhibition of tumor growth in vivo in the HCT116 human colon cancer xenograft model (Suzuki et al., 2020). This discovery underscores the potential of quinazolin-4-ylamino derivatives in developing effective anticancer therapies.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds like 2-(quinazolin-4-ylamino)-[1,4]benzoquinones have been prepared as potent covalent-binding, irreversible inhibitors of the kinase domain of VEGFR-2. These inhibitors are crucial for cancer therapy as VEGFR-2 plays a significant role in tumor angiogenesis. Several compounds in this series inhibited VEGF-stimulated autophosphorylation in cells, indicating their potential as anticancer agents (Wissner et al., 2005).

Molecular Recognition and Chiral Solute Discrimination

A study demonstrated the use of optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol as a chiral solvating agent for molecular recognition of enantiomers of acids through NMR or fluorescence spectroscopy. This application is crucial in chiral analysis and separation processes, demonstrating the versatility of cyclohexan-1-ol derivatives in analytical chemistry (Khanvilkar & Bedekar, 2018).

Future Directions

The future directions for “2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol” could involve further studies on its synthesis, properties, and potential applications. Given the broad applications of quinazolinones in the biological, pharmaceutical, and material fields , there could be potential for “this compound” in these areas.

Mechanism of Action

Target of Action

The primary targets of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol are bacterial cells, particularly Pseudomonas aeruginosa . This compound is part of a broader class of quinazolinone derivatives, which have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can effectively disrupt biofilm formation at relatively low concentrations .

Biochemical Pathways

The action of this compound affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, which compromises bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes the twitching motility of Pseudomonas cells, a trait that enhances the cells’ pathogenicity and invasion potential .

Pharmacokinetics

Given its effectiveness at sub-mics, it can be inferred that the compound has good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s effectiveness at sub-MICs suggests that it can exert its antimicrobial effects in a variety of environments .

Properties

IUPAC Name |

2-(quinazolin-4-ylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-8-3-1-2-4-9(8)13-7-14-12/h1-4,7,10-11,16H,5-6H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZKOMOCXOQJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=NC=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)

![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)

![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)

![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)

![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)

![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)

![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)

![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)